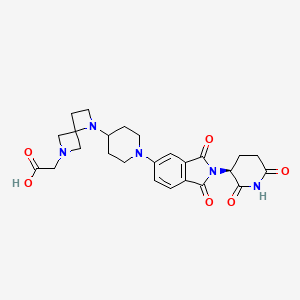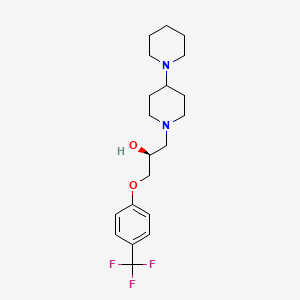
Twik-1/trek-1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Twik-1/trek-1-IN-2, also known as Compound 2g, is an inhibitor of both TWIK-1 and TREK-1 potassium channels. These channels are part of the two-pore domain potassium channel family, which play a crucial role in setting the cell membrane potential and modulating cell excitability. This compound targets the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer with IC50 values of 10.13 micromolar and 15.5 micromolar, respectively . This compound has shown potential antidepressant properties .
Chemical Reactions Analysis
Twik-1/trek-1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Twik-1/trek-1-IN-2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TWIK-1 and TREK-1 potassium channels.
Industry: It can be used in the development of new pharmacological agents targeting potassium channels.
Mechanism of Action
Twik-1/trek-1-IN-2 exerts its effects by inhibiting the activity of TWIK-1 and TREK-1 potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cell excitability. By inhibiting these channels, this compound can modulate neuronal activity and potentially exert antidepressant effects . The molecular targets include the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer, and the pathways involved include the regulation of potassium ion flow across the cell membrane .
Comparison with Similar Compounds
Twik-1/trek-1-IN-2 is unique in its ability to inhibit both TWIK-1 and TREK-1 potassium channels. Similar compounds include:
Hydroxyl-phenyl- (2a): Another potent inhibitor of TREK-1 homodimers with significant antidepressant-like effects.
Piperidino- (2g): Similar to this compound, this compound also targets TREK-1 homodimers and has shown antidepressant-like effects.
Pyrrolidino- (2h): Another compound with high potency towards TREK-1 homodimers and antidepressant-like effects.
This compound stands out due to its dual inhibition of both TWIK-1 and TREK-1 channels, making it a valuable tool for studying the combined effects of these channels in various physiological and pathological processes.
Properties
Molecular Formula |
C20H29F3N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-1-(4-piperidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C20H29F3N2O2/c21-20(22,23)16-4-6-19(7-5-16)27-15-18(26)14-24-12-8-17(9-13-24)25-10-2-1-3-11-25/h4-7,17-18,26H,1-3,8-15H2/t18-/m0/s1 |
InChI Key |
FLNQXCGNEOXSSQ-SFHVURJKSA-N |
Isomeric SMILES |
C1CCN(CC1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
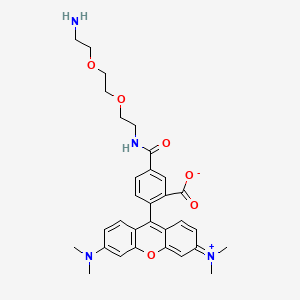
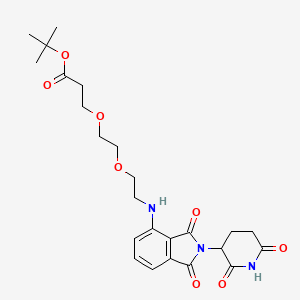
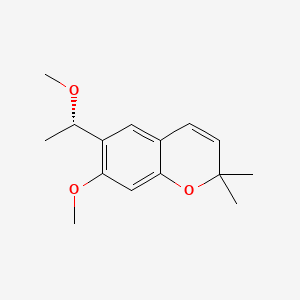
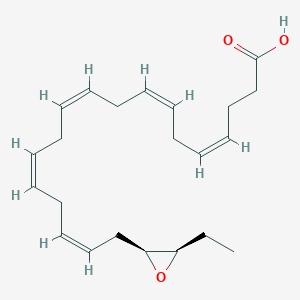
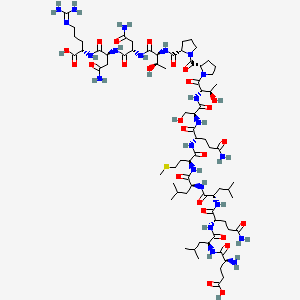
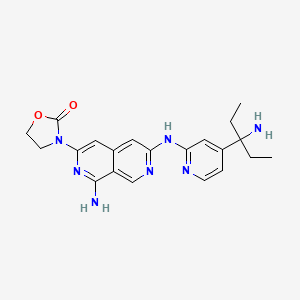
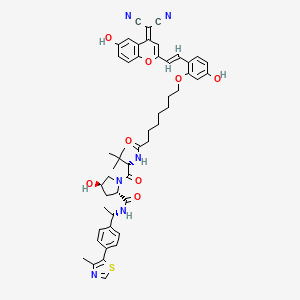
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

